N-(2-Hydroxyethyl)iminodiacetic acid
Overview
Description
N-(2-Hydroxyethyl)iminodiacetic acid (HIDA) is a complexing agent that has been found to be highly effective in the paper electrophoretic separations of inorganic ions. It exhibits good solubility even in acidified aqueous solutions and forms complexes that migrate with different mobilities during electrophoresis, which is dependent on their stability. This property has been utilized to study the electrophoretic behavior of 64 inorganic ions in HIDA solutions across various pH values, with pH 2-3 and pH 9-10 being particularly effective for the separation of many metal ions .
Synthesis Analysis
The synthesis of HIDA-related compounds has been explored in various studies. For instance, alkyl-N-iminodiacetic acids have been prepared and characterized, revealing their structure and acidic properties. These compounds are notable for their ability to form aggregates in water and bind metal ions due to their chelating surfactant nature . Additionally, improved synthesis methods have been developed for
Scientific Research Applications
Electrophoresis and Ion Separation
N-(2-Hydroxyethyl)iminodiacetic acid (HIDA) is particularly effective as a complexing agent for the separation of inorganic ions through paper electrophoresis. The study by Jokl et al. (1967) demonstrated that HIDA is soluble in acidified aqueous solutions and forms well-defined zones with different mobilities for 64 inorganic ions, allowing for effective separation at specific pH values (Jokl, Undeutsch, & Majer, 1967).
Metal Complexation
HIDA has been studied for its ability to form complexes with various metals, as shown in research by Felcman et al. (1984). They synthesized HIDA and related ligands to study their complexation with metals like VO 2+ and Ni 2+, determining their stability constants. This research highlights the potential of HIDA in forming metal complexes, which could be useful in various scientific applications (Felcman, Cǎndida, Vaz, & Frausto da Silva, 1984).
Coordination Polymers
In a 2019 study, Puentes et al. used HIDA as a ligand in the synthesis of lanthanide coordination polymers. Their research revealed that HIDA forms stable species with lanthanide ions at acidic pH values, leading to the creation of polymeric compounds with specific structural characteristics (Puentes, Torres, Faccio, Bacchi, & Kremer, 2019).
Catalytic Systems
HIDA has been involved in studies related to catalytic systems. Zarecedil;bski (1996) explored new catalytic systems consisting of Fe(III)-ion complexes with ligands including HIDA. This research provides insights into the potential use of HIDA in catalysis and trace analysis applications (Zarecedil;bski, 1996).
Biodegradable Chelating Agents
HIDA is also mentioned in a review by Pinto, Neto, & Soares (2014) on biodegradable chelating agents. This paper discusses the environmental impacts of non-biodegradable chelating agents and the need for alternatives like HIDA, highlighting its potential applications in various industries (Pinto, Neto, & Soares, 2014).
Synthesis and Chemical Reactions
HIDA has been a focus in the synthesis of other chemical compounds. Andreev et al. (2017) investigated the synthesis of iminodiacetic acid (IDA) through the oxidative dehydrogenation of diethanolamine over a Cu/ZrO2 catalyst, with HIDA forming as an intermediate compound. This study provides insight into the chemical pathways and synthesis methods involving HIDA (Andreev, Е. Sergeev, Gribovskii, Makarshin, Prikhod'ko, Adonin, Pai, & Parmon, 2017).
properties
IUPAC Name |
2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXGIOKAKDAARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
135-37-5 (di-hydrochloride salt) | |
Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
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DSSTOX Substance ID |
DTXSID4042177 | |
Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
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Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
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Product Name |
N-(2-Hydroxyethyl)iminodiacetic acid | |
CAS RN |
93-62-9 | |
Record name | (2-Hydroxyethyl)iminodiacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-62-9 | |
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Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heida | |
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Record name | Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)- | |
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Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
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Record name | 2-hydroxyethyliminodi(acetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.059 | |
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Record name | N-(2-HYDROXYETHYL)IMINODIACETIC ACID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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